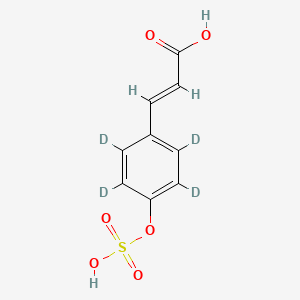

p-Coumaric Acid-d4 4-O-Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Coumaric Acid-d4 4-O-Sulfate is a labeled sulfate conjugate of p-Coumaric Acid. It is a deuterated form of p-Coumaric Acid 4-O-Sulfate, which is a metabolite found in human biological fluids after the consumption of certain foods and beverages, such as coffee . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Coumaric Acid-d4 4-O-Sulfate typically involves the deuteration of p-Coumaric Acid followed by sulfation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

p-Coumaric Acid-d4 4-O-Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of p-Hydroxybenzoic Acid-d4 4-O-Sulfate.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Properties

p-Coumaric Acid-d4 4-O-Sulfate exhibits significant antioxidant capabilities, which are critical in mitigating oxidative stress-related diseases. Studies have demonstrated that it can effectively scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage . Its ability to enhance antioxidant enzyme activities, such as superoxide dismutase and catalase, further underscores its potential as a therapeutic agent against oxidative stress .

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in various models of inflammation . This makes it a candidate for treating inflammatory diseases such as arthritis and colitis.

1.3 Anticancer Activity

The compound has demonstrated promising anticancer effects through mechanisms such as inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies on colorectal cancer cells have shown that p-coumaric acid derivatives can significantly inhibit cell growth and induce cell cycle arrest . The compound's potential to enhance the efficacy of chemotherapeutic agents also highlights its role in cancer therapy.

Biochemical Applications

2.1 Metabolic Pathways

this compound is involved in several metabolic pathways within plants and animals. Its conjugation with other biomolecules enhances its bioavailability and therapeutic efficacy . The compound's role as a precursor in the biosynthesis of flavonoids and other phenolic compounds is well-documented, contributing to its significance in phytochemistry.

2.2 Analytical Techniques

High-performance liquid chromatography (HPLC) is commonly employed for the qualitative and quantitative analysis of p-coumaric acid derivatives, including this compound. This analytical method is crucial for determining the compound's concentration in biological samples, facilitating pharmacokinetic studies and ensuring accurate dosing in clinical applications .

Cosmetic Applications

The cosmetic industry has recognized the potential of this compound due to its antioxidant and anti-inflammatory properties. It is used in formulations aimed at reducing oxidative stress on skin cells, thus promoting skin health and preventing premature aging . Its ability to inhibit melanin production also positions it as a valuable ingredient in skin lightening products.

Case Studies

Mecanismo De Acción

The mechanism of action of p-Coumaric Acid-d4 4-O-Sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrases, which play a role in various physiological processes. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .

Comparación Con Compuestos Similares

p-Coumaric Acid-d4 4-O-Sulfate is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Similar compounds include:

p-Coumaric Acid: The non-deuterated form, which is also a metabolite found in human biological fluids.

p-Hydroxybenzoic Acid-d4 4-O-Sulfate: Another deuterated sulfate conjugate used in metabolic studies.

o-Coumaric Acid: A positional isomer of p-Coumaric Acid with similar biological activities.

These compounds share similar chemical structures and biological activities but differ in their specific applications and labeling .

Actividad Biológica

p-Coumaric Acid-d4 4-O-Sulfate is a derivative of p-coumaric acid, a naturally occurring phenolic compound found in various plants. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

- Chemical Formula : C₉H₈O₆S

- Molecular Weight : 216.22 g/mol

- CAS Number : 71314999

Antioxidant Activity

p-Coumaric acid exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that this compound maintains these properties, contributing to its potential health benefits.

- Radical Scavenging : p-Coumaric acid can scavenge free radicals, as demonstrated by its ability to inhibit lipid peroxidation by up to 71.2% at a concentration of 45 µg/mL .

- Enzyme Inhibition : It inhibits key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing the cellular antioxidant defense system .

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects through various mechanisms:

- Cytokine Modulation : this compound reduces levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6), which are often elevated in inflammatory conditions .

- Inhibition of Inflammatory Pathways : It inhibits the NF-kB pathway, a critical regulator of inflammation, thereby reducing the expression of inflammatory mediators .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through several mechanisms:

- Cell Cycle Arrest : Studies indicate that treatment with p-coumaric acid leads to cell cycle arrest in cancer cells, specifically in colorectal cancer cell lines (HCT-15 and HT-29) with IC50 values of 1400 µmol/L and 1600 µmol/L respectively .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating apoptotic pathways and increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Study on Colorectal Cancer Cells

A study investigated the effects of this compound on HCT-15 colon cancer cells:

- Methodology : Cells were treated with varying concentrations of p-coumaric acid, and assessments were made for cell viability, apoptosis rates, and ROS levels.

- Findings : The treatment significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Flow cytometric analysis confirmed increased apoptosis rates correlating with elevated ROS levels .

Neuroprotective Effects in Ischemia

Another study assessed the neuroprotective effects of p-coumaric acid in a rat model of focal cerebral ischemia:

- Methodology : Rats were divided into groups receiving p-coumaric acid post-ischemia induction.

- Results : The treatment group exhibited reduced oxidative damage markers and improved neurological scores compared to controls, suggesting a protective role against ischemic injury .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(2,3,5,6-tetradeuterio-4-sulfooxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+/i1D,2D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDCCWNLILCHDJ-NTDOOMOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)O)[2H])[2H])OS(=O)(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.